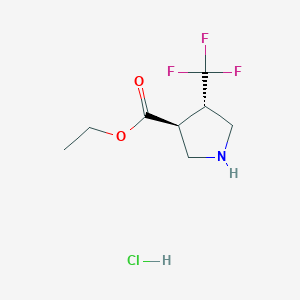

Ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride

Description

Ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride is a chiral pyrrolidine derivative characterized by a trifluoromethyl (-CF₃) substituent at the 4-position and an ethyl ester group at the 3-position of the pyrrolidine ring. The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents. The (3S,4S) stereochemistry is critical for its biological activity and molecular interactions, particularly in pharmaceutical applications where enantioselectivity is paramount. This compound is widely utilized as a building block in drug discovery, especially for developing protease inhibitors, kinase modulators, and CNS-targeted therapeutics due to the trifluoromethyl group’s metabolic stability and lipophilicity-enhancing properties .

Properties

IUPAC Name |

ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO2.ClH/c1-2-14-7(13)5-3-12-4-6(5)8(9,10)11;/h5-6,12H,2-4H2,1H3;1H/t5-,6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXAUJZMLPWYNN-KGZKBUQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCC1C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CNC[C@H]1C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution or addition reactions.

Esterification: The carboxylate group is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyrrolidine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Trifluoromethyl iodide in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids, ketones, or aldehydes.

Reduction: Alcohols or amines.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the trifluoromethyl group.

Mechanism of Action

The mechanism of action of Ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, potentially leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Stereochemical Variations

The following table summarizes key structural features and properties of Ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride and its analogs:

Key Differences and Implications

Substituent Effects: Trifluoromethyl (-CF₃): Enhances lipophilicity (logP ~1.5–2.0) and resistance to oxidative metabolism compared to methyl (-CH₃) or chlorophenyl (-C₆H₄Cl) groups. This makes the target compound more suitable for blood-brain barrier penetration in CNS drug candidates .

Stereochemistry :

- The (3S,4S) configuration in the target compound contrasts with the (3R,4S) configuration in analogs like Methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride. Enantiomeric pairs often exhibit divergent biological activities; for example, (3S,4S) isomers may show higher affinity for specific G-protein-coupled receptors .

Salt Form and Solubility :

- Hydrochloride salts (e.g., target compound and Methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride) improve aqueous solubility (~50–100 mg/mL in water) compared to free bases, facilitating formulation in parenteral drugs .

Synthetic Utility :

- Boc-protected derivatives (e.g., Ethyl (3R,4S)-1-Boc-4-(trifluoromethyl)pyrrolidine-3-carboxylate) serve as intermediates in peptide coupling reactions, whereas the target compound’s unprotected amine allows direct functionalization in medicinal chemistry workflows .

Biological Activity

Ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including key interactions with biological macromolecules, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₇H₁₄ClF₃N₁O₂ and a molecular weight of 179.65 g/mol. Its structure includes a pyrrolidine ring and a trifluoromethyl group, which contribute to its unique chemical properties and enhance its metabolic stability. The trifluoromethyl group is particularly important as it can influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

- Enzyme Inhibition : It has been studied for its potential to inhibit various enzymes, which could be relevant in drug development for conditions such as cancer and infectious diseases.

- Receptor Interaction : The compound may interact with specific receptors involved in neurotransmission and other physiological processes.

- Antimicrobial Properties : Preliminary studies suggest it could have antimicrobial effects, making it a candidate for further exploration in pharmaceutical applications.

The exact mechanism of action for this compound is still under investigation. However, its interactions with enzymes and receptors are crucial for understanding its therapeutic potential. For instance, the presence of the trifluoromethyl group may enhance binding affinity to target proteins by stabilizing interactions through hydrophobic effects.

Comparative Analysis of Related Compounds

A comparative analysis with structurally similar compounds provides insights into the biological activity of this compound. The following table summarizes key features and activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl (S)-pyrrolidine-3-carboxylate | Chiral center at the 3-position | Potential neuroprotective effects |

| Ethyl (R)-pyrrolidine-3-carboxylate | Chiral center at the 3-position | Antimicrobial properties |

| Pyrrolidine-2-carboxylic acid | Different carboxylic position | Analgesic activity |

| 4-Pyridone derivatives | Pyridone ring structure | Diverse pharmacological profiles |

The unique combination of the pyrrolidine ring and carboxylic acid functionality in this compound may enhance its interactions within biological systems compared to similar compounds.

Case Studies

- Enzyme Interaction Studies : Research has focused on the compound's inhibition of specific enzymes related to metabolic pathways. For example, studies demonstrated that derivatives of pyrrolidine compounds could inhibit key enzymes involved in cancer cell proliferation.

- Neuropharmacological Research : Investigations into the neuroprotective effects of related pyrrolidine derivatives have shown promise in models of neurodegeneration. This compound is being evaluated for its potential to protect neuronal cells from oxidative stress.

- Antimicrobial Activity : Preliminary screenings have indicated that this compound exhibits antimicrobial properties against certain bacterial strains. Further studies are needed to elucidate the mechanisms behind these effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.